N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxybenzamide moiety. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while nucleophilic substitution on the pyridine ring could introduce new functional groups such as alkyl or aryl substituents.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide include other heterocyclic aromatic compounds with thiophene, pyridine, and benzamide moieties. Examples include:
- N-(pyridin-3-ylmethyl)-3-(trifluoromethoxy)benzamide
- N-(thiophen-2-ylmethyl)-3-(trifluoromethoxy)benzamide
- N-(5-(thiophen-2-yl)pyridin-3-yl)methylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties in medicinal applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-4-1-3-13(8-15)17(24)23-10-12-7-14(11-22-9-12)16-5-2-6-26-16/h1-9,11H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJKRDNTWMRYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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